molecular formula C28H18O9 B8196393 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Cat. No. B8196393
M. Wt: 498.4 g/mol
InChI Key: CFHHEMGRPIPJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a useful research compound. Its molecular formula is C28H18O9 and its molecular weight is 498.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sensing Applications : 4,4''-Oxybis(N-(pyridine-4-yl)-benzamide), a derivative, is employed in sensing volatile organic compounds and metal ions, showing low detection limits and good reusability for up to five cycles (Lakshmanan et al., 2021).

  • Coordination Polymers : This compound plays a crucial role in the formation of coordination architectures in Cd(II) complexes, influencing their structural formation (Mu et al., 2015).

  • Metal-Organic Frameworks (MOFs) : Biphenyl-3,5-dicarboxylic acid is used as a building block for constructing various metal-organic frameworks, including 1D, 2D, and 3D structures (Sun et al., 2010).

  • Coordination Polymers with Transition Metals : It aids in the synthesis of novel coordination polymers with transition metal cations, showing potential in the construction of supramolecular frameworks and chemical sensing applications (Qin et al., 2014).

  • Crystal Structure Determination : Its structure has been determined at room temperature, demonstrating its role in the field of crystallography (Centore et al., 1992).

  • High-Temperature Polymer Applications : Compounds like poly(imide benzimidazole)s show excellent thermo-oxidative and radical-oxidative resistance, making them suitable for high-temperature polymer electrolyte membrane fuel cells (Yuan et al., 2014).

  • Supramolecular Chemistry and Photoluminescence : Some complexes based on this compound show potential in dye adsorption, luminescence regulation, and the construction of chiral coordination polymers (Ma et al., 2007).

properties

IUPAC Name

2-(2,6-dicarboxy-4-phenylphenoxy)-5-phenylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O9/c29-25(30)19-11-17(15-7-3-1-4-8-15)12-20(26(31)32)23(19)37-24-21(27(33)34)13-18(14-22(24)28(35)36)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHHEMGRPIPJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)O)OC3=C(C=C(C=C3C(=O)O)C4=CC=CC=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 2
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 3
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 4
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 5
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 6
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Citations

For This Compound
2
Citations
S Zhang, J Li, L Gan, L Ma, W Ma, M Zhang, F Cheng… - Nanoscale, 2023 - pubs.rsc.org
The supramolecular self-assembly behavior of a pair of low-symmetry tetracarboxylic acid molecules (H4OBDB and H4ADDI) and their co-assembly behavior with TMA as a bridging …
Number of citations: 6 pubs.rsc.org
J Pang, F Jiang, M Wu, D Yuan, K Zhou… - Chemical …, 2014 - pubs.rsc.org
A porous metal–organic framework with high surface area was designedly synthesized, in which polyhedral cages and one-dimensional channels coexist. It shows a total gravimetric …
Number of citations: 59 pubs.rsc.org

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